molecular formula C21H21FN2O2S B2811037 3-(Benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline CAS No. 866897-12-3

3-(Benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2811037
CAS No.: 866897-12-3
M. Wt: 384.47
InChI Key: BHYCSRDBMZICEF-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Characterization

Several studies have focused on the synthesis and characterization of quinoline derivatives. For instance, Hönel and Vierhapper (1983) investigated the hydrogenation of N-methyl fluorosulphonates, including quinoline derivatives, yielding N-methylpiperidine derivatives under specific conditions (Hönel & Vierhapper, 1983). Similarly, Chu and Claiborne (1987) described efficient syntheses of quinoline carboxylic acid derivatives, showcasing methodologies that could potentially apply to the synthesis of the compound (Chu & Claiborne, 1987).

Biological Evaluation and Applications

Research on quinoline derivatives extends into their biological activities. Faldu et al. (2014) synthesized and evaluated the antimicrobial activity of quinoline-4-yl oxadiazole derivatives against various bacteria and fungi, demonstrating the potential of quinoline derivatives as therapeutic agents (Faldu et al., 2014). Ge et al. (2016) described the synthesis of quinolone derivatives as potential topoisomerase I inhibitors, showing their application in cancer therapy (Ge et al., 2016).

Protein Interactions and Cell Imaging

Majumdar et al. (2014) synthesized pyrano[3,2-f]quinoline derivatives for mammalian cell imaging, highlighting the versatility of quinoline derivatives in biological research (Majumdar et al., 2014).

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-15-6-5-11-24(14-15)21-18-12-16(22)9-10-19(18)23-13-20(21)27(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYCSRDBMZICEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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